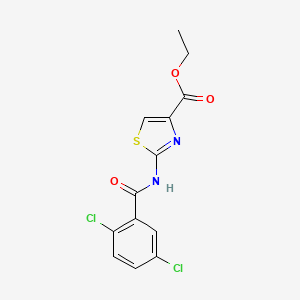
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate is an organic compound characterized by the presence of a chlorophenyl group, a cyanopentenoate moiety, and an ethyl ester functional group
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate” may also interact with various biological targets.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential interactions with biological targets.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
Given the diverse biological activities of similar compounds, it’s plausible that this compound could have a wide range of effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by an E-isomer selective formation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of pharmaceutical agents due to its structural features.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
類似化合物との比較
- Ethyl (E)-3-(4-bromophenyl)-2-cyanopent-2-enoate
- Ethyl (E)-3-(4-fluorophenyl)-2-cyanopent-2-enoate
- Ethyl (E)-3-(4-methylphenyl)-2-cyanopent-2-enoate
Comparison: Ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its bromine, fluorine, or methyl-substituted analogs. The electron-withdrawing nature of the chlorine atom can enhance certain reactions, making this compound particularly valuable in specific synthetic and medicinal applications.
特性
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-cyanopent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFONLQVIKGAD-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C#N)\C(=O)OCC)/C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)
![13-Ethyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2946614.png)

![2-Azaspiro[3.4]octan-6-ol](/img/structure/B2946618.png)
![4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2946619.png)


![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)
![3-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2946627.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2946630.png)

